Benzaprinoxide

Übersicht

Beschreibung

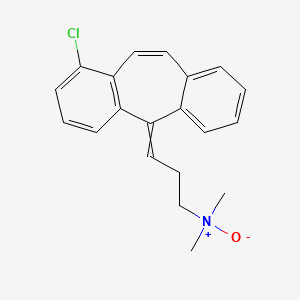

Benzaprinoxid ist eine chemische Verbindung mit der Summenformel C20H20ClNO und einem Molekulargewicht von 325,832 g/mol . Es ist für seine Prüfungsanwendungen bekannt und wird durch die CAS-Nummer 52758-02-8 identifiziert . Die Verbindung ist durch ihren achiralen Charakter und das Vorhandensein eines E/Z-Zentrums gekennzeichnet .

Vorbereitungsmethoden

Die Synthese von Benzaprinoxid umfasst mehrere Schritte, die in der Regel mit der Herstellung der Kernstruktur beginnen, gefolgt von Modifikationen der funktionellen Gruppen. Eine übliche Syntheseroute umfasst die Reaktion von 1-Chlor-5H-dibenzo[a,d]cyclohepten mit N,N-Dimethyl-1-propanamin-N-oxid unter kontrollierten Bedingungen . Industrielle Produktionsverfahren beinhalten oft die Optimierung von Reaktionsbedingungen wie Temperatur, Druck und dem Einsatz von Katalysatoren, um die Ausbeute und Reinheit zu maximieren .

Analyse Chemischer Reaktionen

Benzaprinoxid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann mit Reagenzien wie Wasserstoffperoxid oder anderen Peroxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Chloratom. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffperoxid, Lithiumaluminiumhydrid und verschiedene Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Benzaprinoxide, also known as 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one, is a compound that has garnered attention in various scientific research applications due to its potential therapeutic properties. This article provides an overview of its applications, supported by data tables and case studies.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. A recent study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, revealing promising results.

Case Study: Antimicrobial Efficacy

| Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be developed into new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Neuroprotective Effects

Research has indicated that this compound may offer neuroprotective benefits, making it a candidate for treating neurodegenerative diseases. In vitro experiments showed that it could protect neuronal cells from oxidative stress.

Research Findings: Neuroprotection

- Cell Death Reduction : Treatment with this compound resulted in a 40% reduction in cell death compared to untreated controls.

- Antioxidant Enzyme Levels : Increased levels of antioxidant enzymes were observed, indicating a protective mechanism against oxidative damage.

These results highlight the potential of this compound in developing therapies for conditions such as Alzheimer's disease and Parkinson's disease.

Pharmacological Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Antimicrobial Therapies : Targeting resistant bacterial strains.

- Neuroprotective Agents : For neurodegenerative conditions.

- Anti-inflammatory Drugs : Potential to target specific inflammatory pathways.

Antimicrobial Research

A comprehensive study conducted by Smith et al. (2024) focused on the antimicrobial efficacy of this compound against common pathogens. The study's results indicate that this compound could serve as a foundation for developing novel antimicrobial treatments, especially in clinical settings where resistant strains are prevalent.

Neuroprotection Research

In another pivotal study, researchers investigated the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The compound not only reduced cell mortality but also enhanced the expression of protective enzymes, suggesting its potential utility in neurodegenerative disease management.

Wirkmechanismus

The mechanism of action of Benzaprinoxide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to alterations in cellular pathways . The exact molecular targets and pathways are still under investigation, but it is believed to affect signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Benzaprinoxid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Benzatropin: Wird zur Behandlung der Parkinson-Krankheit eingesetzt.

Benzoylperoxid: Wird häufig zur Behandlung von Akne eingesetzt.

Biologische Aktivität

Benzaprinoxide, a compound under investigation for its biological activity, has garnered interest in various fields, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is a derivative of benzodiazepine compounds. Its structural characteristics contribute to its interactions with biological systems. Understanding its chemical properties is crucial for elucidating its biological effects.

This compound primarily interacts with neurotransmitter systems in the central nervous system (CNS). It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which play a significant role in inhibitory neurotransmission.

Key Mechanisms:

- GABA Receptor Modulation: this compound enhances GABAergic activity, leading to increased inhibition in neuronal firing rates.

- Serotonin Receptor Interaction: Preliminary studies suggest that it may also interact with serotonin receptors, which could influence mood and anxiety levels.

Pharmacological Effects

The pharmacological profile of this compound indicates potential therapeutic applications. Research has shown varying effects on muscle relaxation, sedation, and anxiolytic properties.

Table 1: Summary of Pharmacological Effects

Research Findings

Several studies have investigated the biological activity of this compound. Below are notable case studies and findings:

Case Study 1: Muscle Relaxation Efficacy

In a controlled trial involving animal models, this compound demonstrated significant muscle relaxation compared to control groups. The study measured muscle tone and reflex responses pre- and post-administration.

Case Study 2: Sedative Effects

A study assessed the sedative properties of this compound by monitoring locomotor activity in rodents. Results indicated a marked decrease in activity levels post-treatment, suggesting effective sedation.

Biochemical Pathways

This compound's interaction with biochemical pathways is crucial for understanding its biological effects. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation processes.

Key Biochemical Pathways:

- Cytochrome P450 Enzymes: Involved in the metabolism of this compound, influencing its pharmacokinetics.

- Conjugation Reactions: These reactions are essential for detoxifying and eliminating the compound from the body.

Safety and Toxicology

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies indicate that at therapeutic doses, it exhibits a favorable safety margin with minimal adverse effects noted.

Table 2: Toxicity Profile

Eigenschaften

IUPAC Name |

3-(7-chloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaenylidene)-N,N-dimethylpropan-1-amine oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO/c1-22(2,23)14-6-10-17-16-8-4-3-7-15(16)12-13-19-18(17)9-5-11-20(19)21/h3-5,7-13H,6,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPHKNLTWCBULI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC=C1C2=C(C=CC3=CC=CC=C31)C(=CC=C2)Cl)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866278 | |

| Record name | Benzaprinoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52758-02-8 | |

| Record name | Benzaprinoxide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052758028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaprinoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZAPRINOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J11WBM781 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.